molecular formula C19H16ClN3O4 B2931045 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide CAS No. 851404-59-6

5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2931045
CAS No.: 851404-59-6
M. Wt: 385.8
InChI Key: FDWRKAZABRNNHS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide is a chemical compound that has gained much attention in scientific research. This compound is commonly referred to as CQEN, and it has been found to have several potential applications in the field of medicine. The following paper will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CQEN.

Mechanism of Action

The mechanism of action of CQEN is not fully understood, but it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, CQEN has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CQEN has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CQEN has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. Additionally, CQEN has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CQEN in lab experiments is that it has been found to be relatively non-toxic, making it a safer alternative to other chemicals that are used in scientific research. Additionally, CQEN is relatively easy to synthesize, making it a cost-effective option for researchers. One limitation of using CQEN in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.

Future Directions

There are several potential future directions for research involving CQEN. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted treatments for cancer and inflammatory diseases. Additionally, research could focus on exploring the potential of CQEN as a treatment for other diseases, such as Alzheimer's and Parkinson's. Finally, research could focus on optimizing the synthesis of CQEN to make it a more cost-effective option for scientific research.

Synthesis Methods

The synthesis of CQEN involves several steps, including the reaction of 2-nitrobenzoyl chloride with 7-methyl-3-hydroxy-1,2-dihydroquinoline to produce 2-nitro-N-(7-methyl-3-oxo-1,2-dihydroquinolin-2-yl)benzamide. This is then reacted with 2-chloroethylamine hydrochloride to produce 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide.

Scientific Research Applications

CQEN has been found to have potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, CQEN has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

5-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-11-2-3-12-9-13(18(24)22-16(12)8-11)6-7-21-19(25)15-10-14(20)4-5-17(15)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWRKAZABRNNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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